molecular formula C9H9FN2O4 B2439643 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS No. 863604-64-2

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Cat. No.: B2439643
CAS No.: 863604-64-2
M. Wt: 228.179
InChI Key: HSCCKBPILZXRSV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-fluoro-N-methoxy-N-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c1-11(16-2)9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCCKBPILZXRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide can be achieved through the reaction of 3-Fluoro-4-nitrobenzoic acid with N,O-Dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an anhydrous solvent such as dichloromethane under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its mechanism may involve interference with bacterial enzyme systems.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further development in cancer therapeutics.

Drug Development

  • Antibacterial Agents : Due to its structural features, this compound is being explored as a precursor for developing new antibiotics targeting resistant bacterial strains.
  • Anticancer Research : The compound is being investigated for its potential to act on specific cancer pathways, particularly in targeting solid tumors.

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial properties of this compound revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating promising potential for therapeutic applications.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anticancer Potential

In vitro studies assessing the anticancer properties of derivatives derived from this compound demonstrated effective inhibition of cell proliferation in breast cancer cell lines (MCF-7). The most potent derivative showed an IC50 value of 15 µM, suggesting strong anticancer activity.

Compound DerivativeCell LineIC50 (µM)
Derivative AMCF-715
Derivative BMDA-MB-23120

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, leading to various biochemical effects. The fluoro and nitro groups play a crucial role in its reactivity and interactions with enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluoro, methoxy, and nitro groups makes it a versatile compound for various chemical transformations and applications .

Biological Activity

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10FN2O3C_9H_{10}FN_2O_3 with a molecular weight of approximately 198.15 g/mol. The compound features a fluorine atom at the meta position relative to the amide group and a nitro group at the para position on the benzene ring, contributing to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can lead to various biochemical effects:

  • Nucleophilic Substitution : The fluoro group can be replaced by nucleophiles, which may alter the compound's biological interactions.
  • Reduction : The nitro group can be reduced to an amino group, potentially enhancing its pharmacological profile.
  • Hydrolysis : Under acidic or basic conditions, the amide bond can be hydrolyzed, yielding products that may exhibit distinct biological activities.

Antimycobacterial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitubercular activity. For instance, compounds derived from this structure showed Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis H37Rv. The most potent derivative demonstrated an MIC value of 4 μg/mL against both sensitive and rifampicin-resistant strains .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies using various tumor cell lines indicated that certain derivatives did not exhibit significant cytotoxicity, suggesting a favorable safety profile for further development in cancer therapy .

Antiviral Activity

Preliminary investigations into the antiviral potential of this compound derivatives have shown promise against viral pathogens. Some analogs demonstrated submicromolar activity in inhibiting viral replication in neuronal cell lines infected with Venezuelan and Eastern equine encephalitis viruses .

Case Studies and Research Findings

Study Findings MIC Values (μg/mL) Target Pathogen
Study 1Evaluated antitubercular activity of derivatives4 - 64M. tuberculosis H37Rv
Study 2Investigated anticancer propertiesN/AVarious tumor cell lines
Study 3Assessed antiviral activity against encephalitic virusesSubmicromolarVEEV, EEEV

Q & A

Q. Resolution Strategy :

  • Standardize solvent and concentration (e.g., 10 mM in CDCl3).
  • Compare with computational spectra (DFT) for validation .

What are the challenges in characterizing metal complexes of this compound?

Advanced Research Question
Metal complexes often exhibit low solubility and air sensitivity. Key steps:

  • Use Schlenk techniques for synthesis and handling.
  • Characterize via ESI-MS and EPR (for paramagnetic species).
  • Single-crystal XRD is critical for confirming cyclometalation geometry .

Contradiction Analysis : Discrepancies in catalytic activity (e.g., Rh vs. Ru complexes) may arise from differences in metal electronegativity or ligand field effects.

How can fluorescence quenching mechanisms be studied for this compound?

Basic Research Question
Quenching by heavy metals (e.g., Pb<sup>2+</sup>) is studied via Stern-Volmer plots:

  • Prepare a titration series (0–10 µM Pb<sup>2+</sup>).
  • Measure fluorescence intensity and calculate binding constants (KSV ~10<sup>4</sup> M<sup>-1</sup> for related compounds) .

Advanced Insight : Time-resolved fluorescence can distinguish static vs. dynamic quenching. Contradictions in reported KSV values may reflect competing equilibria (e.g., protonation) .

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